molecular formula C5H11NO2 B189779 (S)-morpholin-2-ylmethanol CAS No. 132073-83-7

(S)-morpholin-2-ylmethanol

Cat. No. B189779
CAS RN: 132073-83-7
M. Wt: 117.15 g/mol
InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N
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Description

(S)-Morpholin-2-ylmethanol, or (S)-MOM, is an organic compound with a molecular formula of C5H11NO2. It is a chiral compound, meaning it has two different mirror images of itself, and it is one of the most important chiral building blocks in organic synthesis. (S)-MOM is used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Photodynamic Therapy Agents

(S)-morpholin-2-ylmethanol derivatives have shown promise in photodynamic therapy, particularly in cancer treatment. For instance, phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and evaluated for their photosensitizing potential in photodynamic therapy using cancer cell lines. These compounds demonstrated encouraging biological test results, especially the zinc(II) phthalocyanine derivative, which showed notable cytotoxic activity in prostate and human malignant melanoma cell lines when irradiated (Kucińska et al., 2015).

Applications in Process Industries

Morpholine derivatives, including (S)-morpholin-2-ylmethanol, are used in process industries and have potential as anticancer agents and building blocks in the preparation of antibiotics like linezolid. Studies on the vapor-liquid equilibrium (VLE) and thermodynamic properties of morpholine and its derivatives are critical for their industrial applications (Kumari et al., 2017).

Medicinal Chemistry and Drug Design

The morpholine ring, a key component of (S)-morpholin-2-ylmethanol, is a versatile scaffold in medicinal chemistry. It's frequently used in drug design due to its wide range of biological activities and ability to improve pharmacokinetic profiles of bioactive molecules. Morpholine derivatives have been employed in various therapeutic areas due to their significant contribution to enzyme active-site inhibitors and selective affinity for a range of receptors (Kourounakis et al., 2020).

Green Polymerization

(S)-morpholin-2-ylmethanol derivatives have been explored in green polymerization processes. For instance, the synthesis and cationic polymerization of 4-(oxiran-2-ylmethyl)morpholine (OMM), prepared from morpholine and epichlorohydrin, demonstrated potential in environmentally friendly polymer production, with characterization achieved through infrared spectroscopy and nuclear magnetic resonance spectroscopy (Seghier & Belbachir, 2016).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to (S)-morpholin-2-ylmethanol, have been identified as potential broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. These compounds have demonstrated significant in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

properties

IUPAC Name

[(2S)-morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZLCVSFAYIIL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363724
Record name (S)-morpholin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-morpholin-2-ylmethanol

CAS RN

132073-83-7
Record name (S)-morpholin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-morpholin-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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